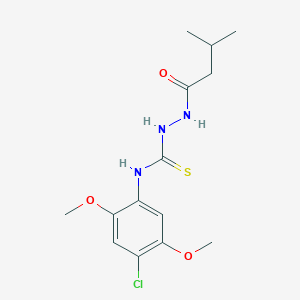
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide, also known as CDMB-Hydrazone, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene works by inhibiting the activity of enzymes involved in protein synthesis and degradation, leading to the accumulation of misfolded or damaged proteins within cells. This accumulation can trigger the unfolded protein response, a cellular stress response that can lead to cell death. N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene has also been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene can inhibit the activity of the proteasome, an enzyme complex involved in protein degradation, leading to the accumulation of misfolded or damaged proteins within cells. N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene has also been shown to induce the unfolded protein response and apoptosis in cancer cells. In vivo studies have shown that N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene can inhibit the growth of cancer cells and improve survival rates in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene has several advantages for lab experiments, including its high yield and purity, its ability to cross the blood-brain barrier, and its potential as a drug delivery system. However, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene also has limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Orientations Futures
There are several future directions for the study of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene. These include further studies to determine its optimal dosage and administration, its potential as a drug delivery system for specific tissues, and its potential in combination with other anticancer drugs. Additionally, further studies are needed to determine the mechanisms underlying its effects on protein synthesis and degradation, as well as its potential in other fields of scientific research.
Méthodes De Synthèse
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene can be synthesized through a multistep process involving the reaction of 4-chloro-2,5-dimethoxyphenylhydrazine with 3-methylbutanoyl chloride, followed by the addition of carbon disulfide and hydrazine hydrate. The resulting product is purified through recrystallization to obtain N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene in high yield and purity.
Applications De Recherche Scientifique
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene has shown potential in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. In biochemistry, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene has been used as a tool to study the mechanisms of protein synthesis and degradation. In pharmacology, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene has been studied for its potential as a drug delivery system, as it can cross the blood-brain barrier and target specific tissues.
Propriétés
Nom du produit |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide |
|---|---|
Formule moléculaire |
C14H20ClN3O3S |
Poids moléculaire |
345.8 g/mol |
Nom IUPAC |
1-(4-chloro-2,5-dimethoxyphenyl)-3-(3-methylbutanoylamino)thiourea |
InChI |
InChI=1S/C14H20ClN3O3S/c1-8(2)5-13(19)17-18-14(22)16-10-7-11(20-3)9(15)6-12(10)21-4/h6-8H,5H2,1-4H3,(H,17,19)(H2,16,18,22) |
Clé InChI |
ZPLXIFFLFXTUEJ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NNC(=S)NC1=CC(=C(C=C1OC)Cl)OC |
SMILES canonique |
CC(C)CC(=O)NNC(=S)NC1=CC(=C(C=C1OC)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 4-({[4-(3-chlorophenyl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B216399.png)







![Ethyl 1-[(2,5-dimethylphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216414.png)


![Ethyl 4-{[(4-benzylpiperidin-1-yl)carbothioyl]amino}benzoate](/img/structure/B216419.png)
